![molecular formula C29H30N4O3 B2512400 N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251678-05-3](/img/structure/B2512400.png)
N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, have been extensively studied for their antitumor activity. Research highlights the potential of these compounds in the development of new antitumor drugs. The structural diversity of imidazole derivatives allows for the synthesis of compounds with varied biological properties, making them interesting candidates for antitumor drug development (Iradyan et al., 2009).
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, structurally related to N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, have been synthesized and evaluated for their potential carcinogenicity. These compounds undergo rigorous evaluation to understand their toxic effects and potential for causing cancer, which is critical for assessing their safety as therapeutic agents (Ashby et al., 1978).
Advanced Oxidation Processes for Drug Degradation
The degradation pathways of pharmaceutical compounds, including acetaminophen, through advanced oxidation processes (AOPs) have been studied. These findings are relevant for understanding the environmental impact and degradation mechanisms of imidazole derivatives, providing insights into their stability and potential environmental risks (Qutob et al., 2022).
Conversion to Central Nervous System Acting Drugs
Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent central nervous system (CNS) acting drugs has shown promising results. This opens up potential applications for N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide in the development of new treatments for CNS disorders (Saganuwan, 2020).
Synthetic Organic Chemistry Based on N-Ar Axis
Studies on the synthetic organic chemistry based on the N-Ar axis have provided valuable insights into the development of chemoselective N-acylation reagents. These findings are significant for the synthesis of N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide and similar compounds, highlighting the importance of the N-Ar axis in the design of novel organic compounds with potential pharmaceutical applications (Kondo & Murakami, 2001).
properties
IUPAC Name |
1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-20(2)23-9-13-25(14-10-23)32-29(35)27-18-33(19-30-27)17-21-7-11-24(12-8-21)31-28(34)16-22-5-4-6-26(15-22)36-3/h4-15,18-20H,16-17H2,1-3H3,(H,31,34)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUKCWEOREGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.